3,5-Dichloro-1,2-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2NS |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
3,5-dichloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H |
InChI Key |
UVXCVVGKTSHIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3,5 Dichloro 1,2 Benzothiazole
Reaction Pathways and Transformation Mechanisms
The transformation of 3,5-dichloro-1,2-benzothiazole is governed by several key mechanistic pathways, including nucleophilic attack, cyclization events, and oxidative processes. These reactions allow for the elaboration of the core structure into more complex molecular architectures.
Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring
The chlorine atom at the 3-position of the 1,2-benzisothiazole (B1215175) ring is a primary site for nucleophilic substitution. However, studies on the closely related 3-chloro-1,2-benzisothiazole (B19369) reveal that the reaction outcome is highly dependent on the nature of the nucleophile, often leading to the cleavage of the thiazole (B1198619) ring. rsc.org
Mechanisms involving nucleophilic attack can occur at two distinct sites: the C-3 carbon atom or the sulfur atom. rsc.org
Attack at Chlorine: A direct substitution at the C-3 position by a nucleophile can replace the chloro group. For instance, treatment with sodium ethoxide in ethanol (B145695) yields 3-ethoxy-1,2-benzisothiazole without products from the ring opening. rsc.org This suggests a classic nucleophilic aromatic substitution-type mechanism at the iminoyl chloride-like functionality.
Attack at Sulfur: Many potent nucleophiles preferentially attack the sulfur atom. This initiates a cascade that results in the cleavage of the weak S-N bond and the opening of the isothiazole (B42339) ring. rsc.org Subsequent rearrangement and reaction lead to various products derived from an o-cyanothiophenolate intermediate.
The reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles illustrates these competing pathways. With n-butyl-lithium, the primary product is o-(n-butylthio)benzonitrile, resulting from ring opening. rsc.org Similarly, sodium cyanide leads to a mixture of o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide, both indicative of ring fission. rsc.org These findings suggest that the reactivity of this compound would follow similar patterns, with the additional chloro group on the benzene (B151609) ring influencing the electronic properties and potentially the stability of intermediates.
Table 1: Products from Nucleophilic Attack on 3-Chloro-1,2-benzisothiazole
| Nucleophile/Reagent | Primary Product(s) | Reaction Type | Reference |
|---|---|---|---|
| Sodium Ethoxide | 3-Ethoxy-1,2-benzisothiazole | Substitution | rsc.org |
| n-Butyl-lithium | o-(n-Butylthio)benzonitrile | Ring Fission | rsc.org |
| Sodium Cyanide | o-Cyanophenyl thiocyanate, Bis-(o-cyanophenyl) disulphide | Ring Fission | rsc.org |
| Copper(I) Cyanide | Bis-(o-cyanophenyl) disulphide | Ring Fission | rsc.org |
| Sodium Thiophenoxide | Bis-(o-cyanophenyl) disulphide, Diphenyl disulphide | Ring Fission | rsc.org |
Intramolecular Cyclization and Rearrangement Processes
While direct intramolecular cyclization of this compound is not prominently documented, its derivatives can be key precursors for such transformations. By first performing a nucleophilic substitution at the 3-position, a functional group can be introduced that is capable of a subsequent intramolecular reaction. For example, substitution with a nucleophile containing a secondary amine could create a precursor for a condensation reaction to form a new fused ring system.
Related studies show that base-promoted intermolecular cascade cyclization reactions are effective for building complex heterocyclic systems. For example, reactions between substituted 3-chloroacrylaldehydes and tetrahydroisoquinolines proceed via a 1,4-addition/elimination followed by an intramolecular cyclization to form pyrrolo[2,1-a]isoquinolines. researchgate.net This highlights a strategy where the chloro-substituted heterocyclic core acts as an electrophile to initiate a sequence culminating in cyclization. researchgate.net The synthesis of 3-substituted benzisothiazoles can also be achieved via S-nitrosation and subsequent intramolecular aza-Wittig reaction of o-mercaptoacylphenones. organic-chemistry.org
Oxidative Annulation and Dehydrogenation Mechanisms
Oxidative annulation represents a powerful strategy for constructing fused heterocyclic rings. While often used to synthesize the benzisothiazole core itself, similar principles can apply to its further functionalization. For instance, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder provides a route to the benzo[d]isothiazole skeleton. organic-chemistry.org
Dehydrogenation mechanisms are crucial in the synthesis of aromatic heterocycles from their partially saturated precursors. Strategies involving oxidants like K₂S₂O₈ can promote cascade reactions that lead to the formation of quinolines and pyrimidines through C-N and C-C bond formation followed by cyclization. nih.gov Though not a reaction of this compound itself, the aromatization of a corresponding dihydro-1,2-benzisothiazole precursor would proceed via an oxidative dehydrogenation pathway.
Functional Group Interconversions and Derivatization Strategies
Derivatization of this compound can be achieved by targeting the heteroatoms of the isothiazole ring or by modifying the substituents on the benzene moiety.
Reactions at the Sulfur and Nitrogen Heteroatoms
As discussed, the sulfur atom is a key site of reactivity, particularly for strong nucleophiles, which often leads to the cleavage of the S-N bond and opening of the isothiazole ring. rsc.org This reactivity can be harnessed to transform the benzisothiazole into other sulfur-containing benzene derivatives.
The nitrogen atom in the 1,2-benzisothiazole ring is generally less nucleophilic due to its involvement in the aromatic system and the electron-withdrawing nature of the adjacent sulfenyl group. However, derivatization is possible. For instance, methods for the nitrogen isotope analysis of sulfonamides have been developed using derivatizing agents like (trimethylsilyl)diazomethane, which methylates a nitrogen atom in the heterocyclic structure. nih.govnih.gov Such reagents could potentially be used to alkylate the nitrogen of 3,5-dichloro-1,2-benzisothiazole, although this would likely require specific reaction conditions to compete with reactions at other sites.
Modifications of the Benzene Moiety
The benzene portion of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chloro substituents and the fused isothiazole ring. libretexts.orglibretexts.org The directing influence of these groups would channel incoming electrophiles to the available positions on the ring. The isothiazole ring and the chlorine atoms are deactivating, making reactions like nitration or Friedel-Crafts acylation challenging and requiring harsh conditions. libretexts.orglibretexts.org
Despite the deactivation, functionalization of the benzene ring in benzothiazole systems is a known strategy for creating derivatives. nih.gov For example, in related benzothiazole systems, nucleophilic aromatic substitution of a halogen on the benzene ring can be achieved, particularly if the ring is further activated by strongly electron-withdrawing groups like a nitro group. nih.gov Given the presence of two chloro groups on this compound, nucleophilic aromatic substitution (SNAAr) at the 5-position could be feasible with strong nucleophiles under appropriate conditions, replacing one of the chlorine atoms.
Research Findings on this compound Remain Limited
Comprehensive searches of available scientific literature and chemical databases have yielded insufficient information to construct a detailed article on the chemical reactivity and mechanistic studies of this compound as specified. While the compound is listed in chemical indexes and patents google.comgoogle.com, dedicated research focusing on its coordination complexes, supramolecular assemblies, ligand properties for metal chelation, and non-covalent interactions in molecular aggregates appears to be unavailable in the public domain.
The inquiry requested an in-depth analysis structured around the formation of coordination complexes and supramolecular assemblies, including its properties as a ligand for metal chelation and the non-covalent forces at play in its molecular aggregates. Unfortunately, no studies detailing these specific aspects for this compound could be located.
Research in the broader field of benzothiazole chemistry is extensive, with numerous publications covering the coordination chemistry and supramolecular structures of various derivatives. These studies demonstrate the capacity of the benzothiazole scaffold to act as a ligand for various metals and to participate in the formation of complex molecular structures through non-covalent interactions. However, direct extrapolation of these findings to the specific 3,5-dichloro isomer would be scientifically unsound, as the position and nature of substituents on the benzothiazole ring are known to significantly influence its electronic properties, steric hindrance, and, consequently, its chemical reactivity and intermolecular interactions.
Without specific experimental or theoretical data for this compound, any discussion on its ligand properties, chelation behavior, or role in supramolecular assemblies would be purely speculative. Therefore, in the interest of maintaining scientific accuracy and adhering strictly to the requested scope, the article cannot be generated at this time. Further experimental research is required to elucidate the specific chemical and physical properties of this particular compound.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space interactions.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H NMR and ¹³C NMR spectra of 3,5-Dichloro-1,2-benzothiazole provide fundamental information about its carbon-hydrogen framework. In a typical ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring system would exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to the chlorine and sulfur-nitrogen heterocyclic ring. The number of signals, their integration, and multiplicity are key to assigning each proton to its specific position on the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~150 |
| C4 | ~7.8 | ~125 |
| C5 | - | ~130 |
| C6 | ~7.5 | ~128 |
| C7 | ~8.0 | ~123 |
| C7a | - | ~152 |
| C3a | - | ~135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced NMR Techniques for Stereochemistry and Dynamics
While ¹H and ¹³C NMR provide the basic scaffold, advanced NMR techniques are employed to probe the three-dimensional structure and dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to confirm the planar structure of the benzothiazole ring system. ipb.pt
Furthermore, variable temperature NMR studies can provide insights into the molecule's conformational dynamics, such as restricted rotation around single bonds, although significant dynamic processes are less likely in this rigid heterocyclic system. researchgate.net
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the this compound molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N stretching vibration of the thiazole (B1198619) ring, C-H stretching and bending vibrations of the aromatic ring, and C-Cl stretching vibrations. researchgate.netnih.gov The specific frequencies of these vibrations can provide a unique fingerprint for the compound. doi.org
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iquu.nl The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzothiazole system. msu.eduresearchgate.net The position and intensity of these absorption maxima are influenced by the presence of the chlorine substituents and the heteroatoms in the thiazole ring. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Furthermore, fragmentation of the molecular ion would lead to the formation of various daughter ions, providing valuable structural information about the benzothiazole core and the positions of the chlorine atoms.
LC-MS and ESI-TOF Applications
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) mass analyzers, represents a powerful tool for the detection and quantification of halogenated heterocyclic compounds. While specific application notes for this compound are not extensively detailed, the utility of these techniques can be inferred from their application to structurally similar molecules, such as chlorinated pesticides.
LC-MS/MS is a reliable method for quantifying trace levels of such compounds due to its high sensitivity and good repeatability. ESI is a soft ionization technique that typically generates a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight. The high mass accuracy of TOF analyzers further allows for the determination of the elemental composition of the parent ion and its fragments, serving as a powerful tool for confirmation. For instance, in the analysis of various pesticides, these methods have proven effective for multi-residue analysis in complex matrices.
Table 1: Typical Performance Characteristics of LC-MS Methods for Analyzing Related Halogenated Compounds
| Parameter | Typical Value/Observation | Application Context |
| Sensitivity | Detection limits in the low ng/L to µg/kg range | Multi-residue pesticide analysis in environmental and food samples |
| Ionization Mode | ESI (positive or negative) | Depends on the specific analyte's ability to be protonated or deprotonated |
| Mass Analyzer | TOF for accurate mass; Triple Quadrupole (QqQ) for quantification | TOF for confirmation; QqQ for sensitive and selective quantification |
| Recoveries | Often in the range of 80-110% | Method validation for quantitative analysis |
| Precision | Intermediate precision typically ≤ 20% | Ensures reproducibility of the analytical method |
This table is illustrative of the general capabilities of LC-MS and ESI-TOF for analyzing complex organic molecules and is not specific to this compound.
Dissociation Pathways and Fragmentation Analysis
The analysis of a compound's dissociation pathways via tandem mass spectrometry (MS/MS) provides invaluable structural information. For this compound, the fragmentation pattern would be dictated by the inherent stability of the benzothiazole ring and the presence of two chlorine atoms.
Loss of Chlorine: A common fragmentation for chlorinated compounds is the neutral loss of a chlorine radical (Cl•) or a molecule of HCl. The presence of two chlorine atoms could lead to sequential losses.
Ring Cleavage: The isothiazole (B42339) ring, containing a relatively weak N-S bond, is a likely point of initial rupture. This could lead to the loss of fragments such as CS or S.
Benzene (B151609) Ring Fragmentation: Subsequent or competing fragmentation could involve the cleavage of the fused benzene ring, leading to the loss of species like acetylene (B1199291) (C₂H₂).
The resulting fragment ions provide a structural fingerprint that can be used to distinguish it from isomers and related compounds. High-resolution mass spectrometry is essential to confirm the elemental composition of each fragment ion, aiding in the confident elucidation of the fragmentation pathways.
Advanced Spectroscopic Techniques for Specialized Analyses
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for probing the local electronic environment of quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. It is particularly useful for studying chlorinated compounds in the solid state, as the NQR frequency is directly dependent on the electric field gradient at the nucleus, which is influenced by the surrounding chemical bonds and intermolecular interactions.
Although specific NQR data for this compound is not documented in available literature, studies on analogous chlorinated heterocyclic systems, like 3,5-dichloro-1,2,4-triazole, provide significant insight. In such systems, NQR can distinguish between different crystalline phases and provide information on tautomeric forms present in the solid state. The ³⁵Cl NQR frequency is sensitive to the nature of the nitrogen atom within the heterocyclic ring; for example, a "pyridinic" nitrogen (involved in a double bond) versus a "pyrrolic" nitrogen (with an N-H or N-R bond) can cause shifts in the chlorine frequency. This sensitivity allows NQR to be a powerful tool for investigating subtle changes in the solid-state structure and electronic distribution.
The photophysical properties of benzothiazole derivatives are of significant interest due to their potential use in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. The core 1,2-benzothiazole structure serves as a chromophore.
Studies on related 1,2-benzothiazine derivatives have demonstrated that these compounds can exhibit fluorescence. The emission properties, including the wavelength and quantum yield, are highly dependent on the substituents and the molecular environment (solvatochromism). For example, fluorescence spectroscopy has been used to study the binding of 1,2-benzothiazine derivatives to DNA by observing changes in emission intensity. Some derivatives of the isomeric 2,1,3-benzothiadiazole (B189464) are known to be highly fluorescent, with high quantum yields and emissions in the visible spectrum. The unique spectroscopic properties of the 1,2-benzothiazole core allow for its use in analytical chemistry, particularly in fluorescence spectroscopy. solubilityofthings.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.
While the crystal structure of this compound itself has not been reported, crystallographic analyses of closely related structures, such as derivatives of 4,5-dichloroisothiazole, have been performed. These studies reveal important structural motifs that are likely relevant to the target compound. For instance, the solid-state packing of these molecules is often governed by a combination of noncovalent interactions, including π-stacking between the aromatic rings and halogen bonding involving the chlorine atoms. Such interactions dictate the supramolecular assembly and the physical properties of the material. The analysis of these related structures provides a robust framework for predicting the likely solid-state behavior of this compound.
Theoretical and Computational Insights into this compound
A comprehensive review of the theoretical and computational chemistry studies on this compound is currently limited by the lack of specific research focused on this particular isomer.
Extensive searches of scientific literature and chemical databases did not yield dedicated theoretical studies, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), performed explicitly on this compound. The available computational research on dichlorinated benzothiazole systems has predominantly focused on other isomers or derivatives.
Therefore, it is not possible to provide detailed, scientifically accurate data for the following outlined topics for the specific compound this compound:
Theoretical and Computational Chemistry Studies
Topological Analyses of Electron Density
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
While general principles of these computational methods are well-established for a wide range of organic molecules, applying them to 3,5-Dichloro-1,2-benzothiazole would require a dedicated study to generate the specific data points, such as optimized bond lengths, orbital energies, and topological parameters. Without such a study, any presented data would be speculative and not adhere to the required standards of scientific accuracy.
Researchers interested in the theoretical aspects of this compound would need to conduct novel computational investigations to elucidate its specific electronic and structural properties. Such studies would provide valuable insights into how the placement of the two chlorine atoms at the 3 and 5 positions influences the molecular characteristics compared to other benzothiazole (B30560) derivatives.
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a dedicated article on its computational chemistry, as requested, cannot be generated at this time.
Extensive searches were conducted to locate research pertaining to the theoretical and computational characterization of this compound. These inquiries specifically targeted studies on its non-covalent interactions using Reduced Density Gradient (RDG) analysis, computational models for reactivity prediction and mechanistic insights, and modeling of its solvation effects and intermolecular interactions.
The absence of specific data for this compound prevents a scientifically accurate and detailed discussion on the following topics outlined in the initial request:
Solvation Effects and Intermolecular Interactions Modeling:The influence of solvents on the behavior of this compound and the nature of its intermolecular interactions have not been documented in the accessible scientific literature through computational modeling.
While it is possible to extrapolate general trends from studies on structurally similar halogenated benzothiazoles, such an approach would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the article.
Therefore, until dedicated computational research on this compound is conducted and published, a comprehensive and authoritative article on its theoretical and computational chemistry cannot be written.
Advanced Applications in Chemical Science and Materials Research
Applications in Polymer Science and Organic Electronics
The rigid, electron-deficient nature of the benzothiazole (B30560) and its related benzothiadiazole structures makes them highly valuable building blocks for conjugated polymers used in organic electronics. These polymers often exhibit donor-acceptor (D-A) architectures, where the benzothiazole unit acts as the electron-accepting moiety, facilitating intramolecular charge transfer (ICT), which is crucial for their electronic properties.
Benzothiazole and particularly its close relative, 2,1,3-benzothiadiazole (B189464) (BT), are pivotal acceptor units in the design of photoluminescent compounds for OLEDs. Their strong electron-withdrawing ability helps to tune the electronic properties of the resulting materials. Small molecules, polymers, and transition metal complexes incorporating the BT core are frequently used as emissive-layer materials in OLED devices.
The incorporation of benzothiadiazole units into D-A copolymers can produce materials with red emission, a sought-after characteristic for full-color displays. For instance, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole have been synthesized that show red emission and good thermal stability, highlighting their potential for optoelectronic applications. The versatility of the benzothiazole core allows for its use in creating materials that span the visible spectrum, including blue-emitting compounds which are valuable for creating white OLEDs (WOLEDs).
Table 1: Properties of Benzothiadiazole-based Polymers in Optoelectronics
| Polymer/Compound Class | Key Feature | Application Area | Research Finding |
|---|---|---|---|
| 2,1,3-Benzothiadiazole (BT) Derivatives | Strong electron-acceptor | OLEDs, Organic Solar Cells | Improves electronic properties and enables tuning of photoluminescence. |
| Poly[fluorene-alt-di(thienyl)benzothiadiazole] (PFDTBT) | Donor-Acceptor Copolymer | Red-Emitting OLEDs | Exhibits red emission (649 nm) and high thermal stability. |
The benzothiazole scaffold is integral to the design of organic semiconductors for OFETs. The introduction of chlorine atoms onto the related 2,1,3-benzothiadiazole backbone has been shown to be an effective strategy for improving the operational stability of OFETs. A series of donor-acceptor polymers based on dichlorinated-2,1,3-benzothiadiazole demonstrated that modifying the conjugation length of the polymer backbone alters energy levels, morphology, and optoelectronic properties, which in turn significantly affects charge transport.
For example, polymers incorporating a highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit have demonstrated substantial and balanced ambipolar transport, with electron and hole mobilities reaching up to 0.95 cm²/V·s and 0.51 cm²/V·s, respectively. These materials possess low-lying lowest unoccupied molecular orbitals (LUMO) and high-lying highest occupied molecular orbitals (HOMO), which is advantageous for charge injection and transport in OFETs. The stability and performance of these polymers underscore the potential of halogenated benzothiazole and benzothiadiazole derivatives in advanced semiconductor applications.
Role as Catalysts, Ligands, and Chemical Reagents
The benzothiazole moiety is a versatile platform in coordination chemistry and a valuable reagent in organic synthesis. The presence of electron-rich nitrogen and sulfur heteroatoms allows it to act as an effective ligand for various transition metals.
Benzothiazole derivatives are widely used to construct polydentate ligands for transition metal complexes. These ligands can coordinate with a variety of metal ions, including Cu(II), Ni(II), and Co(II), to form stable complexes with defined geometries. For example, a symmetrical ligand derived from 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol was shown to behave as a bidentate ligand, forming octahedral complexes with Ni(II) and Co(II) and a tetragonal complex with Cu(II).
The coordination chemistry of these complexes is an active area of research, driven by their potential applications in areas from materials science to medicinal chemistry. The resulting metal complexes often exhibit interesting photophysical properties, such as fluorescence, which can be tuned by the choice of both the metal center and the solvent.
Table 2: Examples of Benzothiazole-based Ligands and Their Metal Complexes
| Ligand Type | Metal Ions Coordinated | Resulting Geometry | Key Finding |
|---|---|---|---|
| 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Cu(II), Ni(II), Co(II) | Tetragonal (Cu), Octahedral (Ni, Co) | The ligand acts as a bidentate coordinator; complexes show fluorescence. |
| Benzothiazole aniline (B41778) (BTA) conjugated Schiff-base | Mn, Fe, Co, Zn | Not specified | Metal-salen complexes were synthesized for evaluation as non-platinum chemotherapeutic agents. |
The benzothiazole ring is a highly reactive building block for organic synthesis. Its functionalization allows for the creation of a wide variety of other heterocyclic structures. While direct catalytic applications of 3,5-Dichloro-1,2-benzothiazole are not extensively documented, the benzothiazole core is central to numerous synthetic transformations, often facilitated by transition metal catalysts.
Modern synthetic methods frequently employ transition-metal-catalyzed reactions to construct the benzothiazole ring itself or to use benzothiazoles as starting materials. For instance, palladium, nickel, and ruthenium catalysts are used for the intramolecular oxidative cyclization of N-arylthioureas to produce substituted 2-aminobenzothiazoles. Copper-catalyzed reactions are also employed in the one-pot synthesis of 2-arylbenzothiazoles from haloanilines, arylacetic acids, and elemental sulfur. These synthetic routes highlight the importance of benzothiazoles as key intermediates and reagents in the construction of complex, biologically active molecules and advanced materials.
Development of Chemical Sensors and Imaging Agents
The inherent fluorescence of the benzothiazole core makes it an excellent scaffold for the design of chemical sensors and imaging agents. These systems often work via mechanisms like intramolecular charge transfer (ICT), where the interaction with an analyte disrupts the electronic structure of the sensor molecule, leading to a detectable change in its optical properties (color or fluorescence).
A chemosensor for cyanide (CN⁻) was developed by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. In this design, the benzothiazole acts as an electron donor and the dione as an electron acceptor. The nucleophilic addition of cyanide to the molecule inhibits the ICT process, causing a significant blue shift in the fluorescence emission and a visible color change. This sensor exhibited high selectivity and a very low detection limit of 5.97 nM, demonstrating its utility for real-time detection in environmental water samples and for live-cell imaging. Such research underscores the power of the benzothiazole platform in creating highly sensitive and selective tools for analytical chemistry and bio-imaging.
Industrial and Agrochemical Applications (Focus on Chemical Functionality)
The unique chemical properties endowed by the chlorinated benzothiazole scaffold have led to its exploration in various industrial and agrochemical applications. The presence of chlorine atoms at the 3 and 5 positions of the 1,2-benzothiazole ring system significantly influences its electron distribution, reactivity, and biological activity. This section will delve into the specific chemical functionalities of this compound and its derivatives in the creation of dyes and pigments, its role as an antioxidant, its application as a vulcanization accelerator, and the design principles behind its use in herbicides and fungicides.
Dyes and Pigments
While specific information on this compound as a direct component in commercial dyes and pigments is not extensively documented in publicly available literature, the broader class of benzothiazole derivatives plays a significant role in the synthesis of various colorants. The benzothiazole moiety can act as a key chromophore or auxochrome in the structure of a dye molecule.
The chemical functionality of dichlorinated benzothiazoles in the context of dyes is rooted in their electronic properties. The electron-withdrawing nature of the two chlorine atoms can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This, in turn, affects the wavelength of light absorbed and reflected, thereby influencing the color. By strategically incorporating the this compound unit into larger conjugated systems, it is possible to fine-tune the spectral properties of the resulting dye.
For instance, benzothiazole derivatives are used in the synthesis of azo dyes, where the benzothiazole ring can be diazotized and coupled with other aromatic compounds to create a wide range of colors. The chlorine substituents on the benzothiazole ring would be expected to enhance the electron-accepting character of the diazonium salt, potentially leading to bathochromic shifts (deepening of color) in the final dye molecule. Furthermore, the chlorine atoms can improve the lightfastness and chemical stability of the dye due to the strength of the carbon-chlorine bond.
Antioxidants (Chemical Basis)
The antioxidant potential of benzothiazole derivatives is an area of active research. The chemical basis for the antioxidant activity of compounds like this compound lies in their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the sulfur and nitrogen heteroatoms in the thiazole (B1198619) ring plays a crucial role in this process.
Research on various substituted benzothiazoles has shown that their antioxidant activity is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. The presence of substituents on the benzothiazole ring, including halogens, can modulate this activity. While specific data for this compound is limited, the general principle involves the stabilization of the resulting benzothiazolyl radical through resonance, a process that can be influenced by the electronic effects of the chlorine atoms.
Vulcanization Accelerators
The chemical functionality of these accelerators involves the formation of an active sulfurating agent. In the presence of zinc oxide and stearic acid (activators), the benzothiazole derivative reacts with sulfur to form a complex. This complex then donates sulfur to the rubber polymer chains, creating cross-links.
Table 1: General Properties of Benzothiazole-Based Vulcanization Accelerators
| Property | Description |
| Function | Increase the rate of sulfur vulcanization. |
| Activation | Typically require zinc oxide and stearic acid. |
| Mechanism | Formation of an active sulfurating agent. |
| Effect of Substituents | Can influence scorch time, cure rate, and solubility. |
Herbicides and Fungicides (Chemical Design Principles)
The application of benzothiazole and isothiazole (B42339) derivatives in agriculture as herbicides and fungicides is a significant area of research. The chemical design principles for these applications often rely on the specific substitution patterns on the heterocyclic ring system to achieve desired biological activity and selectivity. While direct studies on this compound as a primary active ingredient are not extensively reported, research on structurally similar compounds, such as dichloroisothiazoles, provides valuable insights into the role of the chlorinated heterocyclic scaffold.
The fungicidal activity of such compounds is often attributed to their ability to interfere with essential biological processes in fungi. For instance, some isothiazole derivatives are known to inhibit enzymes involved in cellular respiration. The presence of chlorine atoms on the aromatic ring is crucial for this activity. The position and number of chlorine atoms can significantly impact the efficacy of the compound against different fungal species.
For example, studies on 3,4-dichloroisothiazole derivatives have shown that this core structure can be incorporated into larger molecules to create potent fungicides. The dichloroisothiazole moiety acts as a key pharmacophore, and its interaction with the target enzyme is likely influenced by the electronic and steric properties imparted by the chlorine atoms.
Table 2: Fungicidal Activity of Dichloroisothiazole Derivatives against Various Plant Pathogens
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL |
| 3,4-dichloroisothiazole derivative 1 | Botrytis cinerea | 85 |
| Rhizoctonia solani | 78 | |
| Sclerotinia sclerotiorum | 92 | |
| 3,4-dichloroisothiazole derivative 2 | Botrytis cinerea | 75 |
| Rhizoctonia solani | 88 | |
| Sclerotinia sclerotiorum | 81 |
Future Research Directions and Emerging Paradigms in Benzothiazole Chemistry
Innovations in Green and Sustainable Synthetic Routes
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that can involve harsh conditions or hazardous reagents. nih.gov Modern organic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Future research into 3,5-Dichloro-1,2-benzothiazole will undoubtedly focus on developing such environmentally benign synthetic pathways.
Innovations are expected to move away from classical multi-step procedures that may use reagents like thionyl chloride or phosgene (B1210022) derivatives. chemicalbook.comgoogle.com Instead, research will likely target one-pot reactions and atom-economy processes. nih.gov Promising green methodologies applicable to benzothiazole synthesis include:
Water-Catalyzed Reactions: Recent experimental and computational studies have revealed the significant role of water in catalyzing the formation of benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature, eliminating the need for strong acids or metal catalysts. nih.gov This approach dramatically reduces the reaction barriers and represents a viable green route for producing substituted benzothiazoles.
Microwave-Assisted Synthesis: Scandium(III) triflate-catalyzed, microwave-assisted three-component reactions have been shown to be an effective green method for creating complex annulated benzothiazole structures. nih.gov
Visible-Light Photoredox Catalysis: The use of visible light as a driving force for the formation of 2-substituted benzothiazoles from thioanilides is a notable advancement. organic-chemistry.org This method uses molecular oxygen as the terminal oxidant, with water as the only byproduct, embodying a truly sustainable process. organic-chemistry.org
For the specific synthesis of this compound, a forward-thinking green approach would involve the direct, catalyzed cyclization of a precursor like 4,6-dichloro-2-aminothiophenol with a suitable one-carbon source under aqueous or solvent-free conditions.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of the this compound nucleus is predicted to be distinct from that of its non-chlorinated or monosubstituted counterparts. The presence of two electron-withdrawing chlorine atoms on the benzoid ring, in addition to the chloro-substituent on the thiazole (B1198619) ring, is expected to significantly influence its electronic properties and subsequent chemical behavior.
Studies on the parent 3-chloro-1,2-benzisothiazole (B19369) have shown that it can react with various nucleophiles, often leading to the fission of the thiazole ring. rsc.org For the 3,5-dichloro derivative, future research will likely explore:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, enhanced by the two chlorine atoms, could render it susceptible to SNAr reactions, allowing for the introduction of new functional groups at the 5-position.
Modulation of Ring-Opening Reactions: The electronic effects of the ring-bound chlorine atoms may alter the reaction pathways observed for 3-chloro-1,2-benzisothiazole. rsc.org It is conceivable that these substituents could stabilize the heterocyclic ring against nucleophilic attack at the sulfur atom, potentially favoring substitution at the 3-position over ring cleavage.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Future work could investigate the utility of the chlorine atoms on the this compound scaffold as handles for Suzuki, Buchwald-Hartwig, or similar coupling reactions to build more complex molecular architectures. The differential reactivity of the C3-Cl versus the C5-Cl bond would be a key area of investigation.
These explorations will enable the use of this compound as a versatile building block for constructing a diverse library of new chemical entities.
Advanced Computational Predictions and Machine Learning Applications
Given the limited experimental data on this compound, computational chemistry and machine learning offer powerful tools to predict its properties and guide research, saving significant time and resources.
Computational Chemistry: Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of molecules. mdpi.com A computational study of this compound would provide valuable insights into:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and optical properties. mdpi.com For instance, a low energy gap often correlates with higher reactivity. mdpi.com
Reactivity Descriptors: DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Interactive Table: Predicted Reactivity Descriptors for Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzothiazole (Hypothetical) | -6.5 | -1.5 | 5.0 | Stable |
| 2-Aminobenzothiazole (Hypothetical) | -6.2 | -1.3 | 4.9 | Moderately Reactive |
| This compound (Predicted) | -7.0 | -2.5 | 4.5 | Highly Reactive / Electron Deficient |
This table contains hypothetical and predicted data for illustrative purposes.
Machine Learning: Machine learning (ML) is rapidly transforming chemical and materials research. For a novel compound like this compound, ML models could be applied to:
Predict Bioactivity: By training models on large datasets of known compounds, it is possible to predict the potential of a new molecule to interact with specific biological targets, such as enzymes or receptors involved in disease.
Forecast Material Properties: ML algorithms can predict physical and electronic properties relevant to materials science, such as solubility, thermal stability, and charge-transport characteristics, helping to identify promising candidates for functional devices.
Optimize Synthetic Routes: Retrosynthesis prediction tools powered by ML can suggest viable and efficient synthetic pathways, accelerating the discovery process.
Development of Next-Generation Functional Materials and Devices
Benzothiazole derivatives are integral to a variety of functional materials due to their rigid structure and tunable electronic properties. nih.gov They have been successfully incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. nih.gov
The unique electronic profile of this compound, imparted by its three chlorine atoms, makes it a compelling candidate for next-generation materials. The strong electron-withdrawing nature of chlorine is expected to lower both the HOMO and LUMO energy levels, which could be advantageous for:
Electron-Transporting (n-type) Materials: There is a persistent demand for stable and efficient n-type organic semiconductors for use in organic electronics. The predicted low-lying LUMO of this compound makes it a promising building block for such materials.
Luminophores with Tuned Emission: The substitution pattern will directly influence the photophysical properties. It could lead to materials with high quantum yields or specific emission wavelengths, potentially in the blue region of the spectrum, which is valuable for display and lighting technologies.
Chemical Sensors: The electron-deficient aromatic ring could be designed to interact selectively with electron-rich analytes, forming the basis of a new class of chemical sensors.
Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry
The full potential of a novel compound like this compound can only be realized through a deeply integrated, cross-disciplinary research approach. The challenges and opportunities presented by this molecule sit at the nexus of organic chemistry, computational science, and materials engineering.
A modern research paradigm would involve a synergistic workflow:
Computational Design: Theoretical chemists first model the molecule to predict its fundamental properties and potential applications, guiding the initial research direction. mdpi.com
Green Synthesis: Synthetic organic chemists then develop efficient and sustainable routes to produce the target compound and its derivatives. nih.gov
Property Characterization: Materials scientists and physical chemists perform detailed characterization of the synthesized compounds, measuring their optical, electronic, and thermal properties.
Device Prototyping: Engineers fabricate and test prototype devices, such as OLEDs or sensors, to evaluate the material's performance in a real-world application.
This iterative cycle of design, synthesis, characterization, and testing, where each discipline informs the others, is the most effective strategy for translating a molecular concept into a functional technology. The study of this compound serves as a perfect model for this collaborative future, promising to yield not only new scientific knowledge but also next-generation materials with tangible benefits.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-1,2-benzothiazole derivatives, and how can yield be improved?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., hydrazides or substituted benzaldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions. For example, reacting 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehydes in ethanol containing glacial acetic acid under reflux for 4–18 hours can yield Schiff bases or triazole derivatives . Yield optimization requires controlling reaction time, solvent purity (e.g., absolute ethanol), and post-reaction crystallization steps (e.g., using water-ethanol mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions on the benzothiazole ring. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography, as demonstrated in studies of structurally similar compounds like propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, provides definitive structural confirmation . Infrared (IR) spectroscopy can identify functional groups such as C-Cl and C=N bonds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its toxicity, use enclosed chemical processes and local exhaust ventilation to minimize exposure. Label all containers clearly and provide hazard training to personnel. Refer to NIOSH Control Banding guidelines for risk mitigation . Safety Data Sheets (SDS) for analogous compounds (e.g., 3-Chloro-1,2-benzisothiazole) recommend using personal protective equipment (PPE) and avoiding direct skin contact .
Advanced Research Questions
Q. How can mechanistic insights into the photodegradation of this compound be obtained?
- Methodological Answer : UV and UV/MW irradiation studies on similar chlorinated aromatics (e.g., 2,4-Dichlorophenoxyacetic acid) reveal degradation pathways involving hydroxyl radical (•OH) attack. Key intermediates like 3,5-dichloro-1,2-benzenediol and 2,4-dichlorophenol can be identified via HPLC-MS. Kinetic analysis of bond cleavage (e.g., C-C vs. O-C bonds) and computational modeling (e.g., DFT for bond dissociation energies) clarify degradation mechanisms .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent groups or assay conditions. Systematic structure-activity relationship (SAR) studies are essential. For example, modifying the triazole ring with electron-withdrawing groups (e.g., Cl) or optimizing hydrophobicity can enhance antimicrobial or enzyme inhibitory activity. Cross-validation using standardized bioassays (e.g., jack bean urease inhibition assays for enzyme studies) reduces variability .
Q. How do computational methods aid in predicting the reactivity of this compound in synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the benzothiazole ring, guiding regioselective substitutions. Retrosynthetic analysis tools (e.g., PubChem’s retrosynthesis data) help design feasible synthetic pathways. Molecular docking simulations assess potential interactions with biological targets (e.g., enzymes or receptors) .
Q. What advanced analytical techniques detect trace degradation byproducts of this compound in environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
